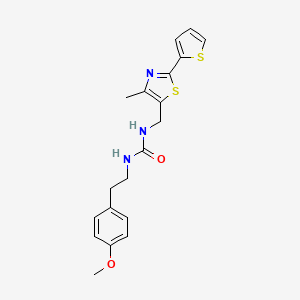
1-(4-Metoxifenil-etil)-3-((4-metil-2-(tiofen-2-il)tiazol-5-il)metil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenethyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenethyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Research explores its interactions with biological systems, including its potential as a biochemical probe or therapeutic agent.
Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.
Industry: Its stability and reactivity make it useful in various industrial processes, including the synthesis of advanced materials and specialty chemicals.
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenethyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include various thiazoles, thiophenes, and urea derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(4-Methoxyphenethyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenethyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the context of its use, whether in biological systems or industrial applications.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(4-Methoxyphenethyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
- 1-(4-Methoxyphenethyl)-3-(thiazol-5-yl)urea
- 1-(4-Methylphenethyl)-3-(thiophen-2-yl)urea
- 1-(4-Methoxyphenethyl)-3-(thiophen-2-yl)urea These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and potential applications.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-13-17(26-18(22-13)16-4-3-11-25-16)12-21-19(23)20-10-9-14-5-7-15(24-2)8-6-14/h3-8,11H,9-10,12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCSVKYSPBTVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-hexahydropyrrolo[3,4-B]pyrrole dihydrochloride](/img/structure/B2557668.png)
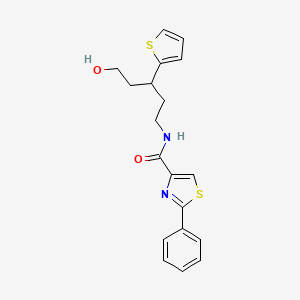


![9-benzyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557674.png)
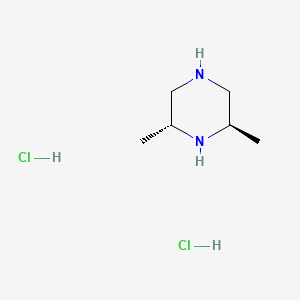
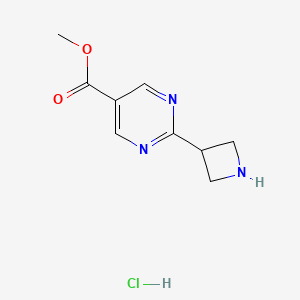
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2557680.png)
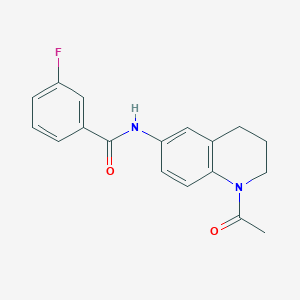
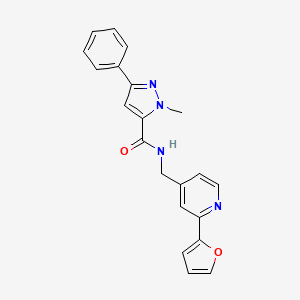
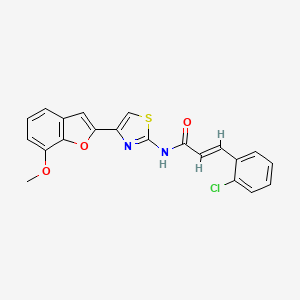
![10-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2557685.png)

![1-{1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carbonyl}-4-phenylpiperazine](/img/structure/B2557688.png)
